Parthenin

Vue d'ensemble

Description

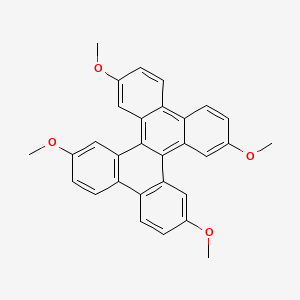

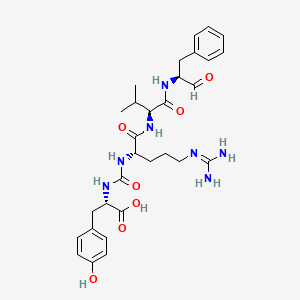

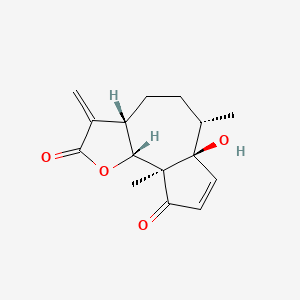

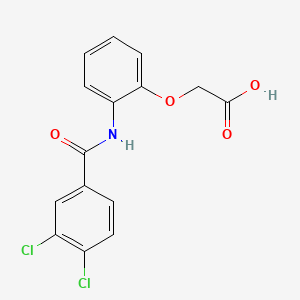

Parthenin is a sesquiterpene lactone of pseudoguaianolide type and is the representative secondary metabolite of the tropical weed Parthenium hysterophorus (Asteraceae) . It accounts for a multitude of biological activities, including toxicity, allergenicity, allelopathy, and pharmacological aspects of the plant .

Synthesis Analysis

Parthenin is derived from the mevalonic acid pathway via the formation of farnesyl pyrophosphate . The increased production of parthenin has recently been linked to elevated CO2 levels, with nearly 49% higher production at 400 ppm CO2 than at 350 ppm . Enantioselective synthesis of parthenin has been performed using the trimethylsilyl group present on the unsaturated seven-membered ring .Molecular Structure Analysis

Parthenin is a pseudoguaianolide STL with a molecular formula of C15H18O4 and a molecular weight of 262.305 g mol−1 .Applications De Recherche Scientifique

Allelopathic and Herbicidal Potential Parthenin demonstrates significant allelopathic effects. Studies reveal its inhibitory impact on weed species like Avena fatua and Bidens pilosa, suggesting its herbicidal potential. Parthenin reduces germination, growth, and chlorophyll content in weeds, indicating a potential natural herbicide for weed management (Batish et al., 2002).

Cytotoxic Effects Research on Vicia faba L. highlights the cytotoxic and mutagenic effects of parthenin. Higher concentrations lead to significant reductions in germination, seedling growth, and mitotic index, showcasing the potential mutagenic nature of parthenin at certain concentrations (Raoof & Siddiqui, 2013).

Insecticidal and Nematicidal Applications Parthenin and its derivatives show bioactivity against insects and root-knot nematodes. For instance, pyroparthenin, a derivative, is effective as an insecticide, indicating the potential of parthenin derivatives in pest control (Shakil et al., 2005).

Antimalarial Properties Parthenin exhibits properties that inhibit Plasmodium falciparum transmission stages, suggesting a potential for antimalarial drug development. It disrupts various stages of parasite development, differentiating its mechanism from other antimalarial drugs (Balaich et al., 2016).

Ovicidal Activity Research on parthenin derivatives shows ovicidal activity against insects like Dysdercus koenigii and Coreyra cephalonica. This indicates parthenin's potential in developing new biocontrol agents against agricultural pests (Sharma et al., 2006).

Pesticidal Properties Studies demonstrate parthenin's pesticidal properties, with various derivatives showing antifeedant, insecticidal, phytotoxic, and nematicidal activities. This diversity suggests potential applications in integrated pest management strategies (Datta & Saxena, 2001).

Auxin-Related Actions Investigations into parthenin's hormetic/inhibitory actions suggest a non-auxin-related inhibitory effect, while its stimulatory effect might be auxin-related. Understanding these mechanisms can aid in exploiting parthenin's agricultural benefits (Belz, 2015).

Phytotoxicity Assessment Parthenin's phytotoxicity against various weed species indicates its potential as a natural herbicide. It affects seedling growth, chlorophyll content, and induces electrolyte leakage in plant tissues (Batish et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The possibility of exploiting parthenin in different scientific fields (e.g., chemistry, medicine, and agriculture) makes it a subject of analytical discussion . By focusing on these aspects, meticulously understanding the loopholes, expanding the research in wider directions, and utilising recent biotechnical advancements, it is feasible to develop a range of apposite derivatives, drugs, pesticides, and biological substitutes that could be exploited for multipurpose activities from this versatile .

Propriétés

IUPAC Name |

(3aS,6S,6aS,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h6-8,10,12,18H,2,4-5H2,1,3H3/t8-,10-,12+,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQCRTZROWMVOL-JISBIHODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@]1(C=CC3=O)O)C)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40877834 | |

| Record name | PARTHENIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Parthenin | |

CAS RN |

508-59-8 | |

| Record name | Parthenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parthenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PARTHENIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARTHENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982DJP4W6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B1213679.png)

![(2R,3R,5S,8R,9S,10R,13R,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1213680.png)

![(4R)-N-[4-(4-aminophenyl)sulfonylphenyl]-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1213681.png)

![5,11-dimethyl-2-[2-(1-piperidyl)ethyl]-6H-pyrido[4,3-b]carbazol-2-ium-9-ol](/img/structure/B1213685.png)

![4-tert-Butylcalix[8]arene](/img/structure/B1213687.png)